Mobocertinib, also known by its developmental code name TAK-788, is a tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC). [, , ] This novel, oral, irreversible TKI represents a significant advancement in the treatment of EGFR ex20ins-positive NSCLC, a subtype of lung cancer historically resistant to traditional EGFR-TKIs. [, , , ]
Mobocertinib is a novel therapeutic compound developed specifically to target non-small cell lung cancer associated with epidermal growth factor receptor exon 20 insertion mutations. This irreversible tyrosine kinase inhibitor has garnered significant attention due to its selective action against these mutations, which are often resistant to conventional epidermal growth factor receptor-targeted therapies. Mobocertinib was approved by the United States Food and Drug Administration on September 15, 2021, marking it as the first oral treatment for patients with epidermal growth factor receptor exon 20 insertion mutation-positive non-small cell lung cancer.
Mobocertinib, also known as TAK-788, is classified as an irreversible tyrosine kinase inhibitor. It was discovered by Ariad Pharmaceuticals and further developed by Takeda Pharmaceuticals. The compound is designed to covalently bond with specific cysteine residues in the epidermal growth factor receptor, thereby inhibiting its activity.
The synthesis of mobocertinib involves a structure-guided design approach that focuses on optimizing binding affinity and selectivity towards the mutant forms of the epidermal growth factor receptor. The compound's development utilized iterative cycles of design and testing, leveraging insights from structural biology to identify key interactions within the active site of the receptor.
The synthesis pathway includes:
Mobocertinib’s molecular structure can be characterized by its core pyrimidine ring substituted with various functional groups that enhance its binding properties. The key structural features include:
The molecular formula for mobocertinib is C₁₈H₁₈ClN₅O₂S, and its molecular weight is approximately 395.89 g/mol.
Mobocertinib undergoes several chemical reactions during its mechanism of action:
Mobocertinib exerts its therapeutic effects through a well-defined mechanism:
Mobocertinib exhibits several notable physical and chemical properties:
Mobocertinib represents a significant advancement in targeted therapy for non-small cell lung cancer patients harboring epidermal growth factor receptor exon 20 insertion mutations. Its applications include:
Mobocertinib’s selectivity for EGFR ex20ins mutants stems from strategic modifications to the pyrimidine core of earlier EGFR TKIs:
Table 1: Structural Features Enabling Mobocertinib’s Ex20ins Selectivity
Structural Element | Role in Ex20ins Targeting | Mutant Interactions |
---|---|---|
C5-Carboxylate Isopropyl Ester | Compensates for P-loop rigidity | Hydrophobic contacts with V769, A767 (A767_V769dupASV) |
Pyrimidine Core | Base scaffold for ATP-competitive inhibition | H-bonds with M793 backbone |
Aniline-Phenyl Group | Minimizes steric hindrance with inserted residues | Avoids clash with D770_N771insSVD insertion |
Acrylamide Side Chain | Irreversible binding to C797 | Covalent bond formation after initial occupancy |
Mobocertinib inhibits EGFR through covalent modification of the C797 residue:
Table 2: Kinetic Parameters of Mobocertinib Binding to EGFR
EGFR Variant | K~i~ (nM) | k~inact~ (min⁻¹) | Resistance Fold-Change (vs. Wild-Type) | Key Determinants |
---|---|---|---|---|
Wild-Type (WT) | 15.2 | 0.08 | 1x | Low shape complementarity |
D770_N771insSVD | 2.3 | 0.42 | 0.15x | Optimal P-loop positioning |
A767_V769dupASV | 3.1 | 0.38 | 0.18x | Enhanced hydrophobic contacts |
C797S + ex20ins | >1000 | N/A | >200x | Loss of covalent bond formation |
Mobocertinib exhibits >30-fold selectivity for ex20ins mutants over wild-type EGFR:
The flexibility of the ATP-binding pocket dictates mobocertinib’s efficacy against heterogeneous ex20ins variants:
Table 3: ATP-Binding Pocket Dynamics in Key EGFR ex20ins Variants
ex20ins Variant | Pocket Volume (ų) | P-Loop Conformation | C-Helix Displacement | Mobocertinib IC~50~ (nM) |
---|---|---|---|---|
Wild-Type | 560 | Flexible "open" state | Minimal | 150 |
D770_N771insSVD | 420 | Rigid "closed" state | Moderate (3.5 Å) | 2.3 |
A767_V769dupASV | 480 | Partially flexible | Severe (5.2 Å) | 3.1 |
H773_V774insH | 410 | Rigid "closed" state | Minimal | 6.8 |
V774_C775insHV | 500 | Moderate flexibility | Severe (4.8 Å) | 8.2 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7